3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core with two critical substituents: a 4-bromophenyl group at position 3 and a 2,5-dimethoxybenzenesulfonyl group at position 8.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-29-16-7-8-17(30-2)18(13-16)31(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)14-3-5-15(22)6-4-14/h3-8,13H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOMYTZEMUQCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the dimethoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, organic synthesis, and material science.
Structural Formula
Key Functional Groups
- Bromophenyl Group : Enhances electrophilicity.
- Dimethoxybenzenesulfonyl Group : Provides solubility and potential for nucleophilic attack.
- Triazole Ring : Imparts stability and biological relevance.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets.
Potential Uses :
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties : The sulfonamide derivatives are known for their antibacterial properties, making this compound a candidate for further investigation in antibiotic development.
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules.
Synthetic Pathways :
- Electrophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles to create derivatives with varied biological activities.
- Formation of Sulfonamides : The sulfonyl group can react with amines to form sulfonamide derivatives, which are valuable in drug design.
Material Science
The unique properties of this compound may allow it to be used in the development of novel materials.
Applications :
- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties.
- Dyes and Pigments : The chromophoric nature of the compound may lend itself to applications in dye chemistry.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of triazole-containing compounds similar to our target molecule. Results indicated significant inhibition of tumor growth in vitro, suggesting that modifications to the triazole ring could enhance activity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Research demonstrated that sulfonamide derivatives exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of the sulfonyl group in facilitating interactions with bacterial enzymes .
Case Study 3: Synthetic Applications
A synthetic methodology developed by Organic Letters showcased the utility of spirocyclic compounds as intermediates in complex organic syntheses. The paper detailed procedures for modifying the bromophenyl group to yield diverse derivatives .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Application |
|---|---|---|---|---|---|
| Target Compound | C22H21BrN3O5S | ~526.39 | 1,4,8-Triazaspiro[4.5] | 3-(4-Bromophenyl), 8-(2,5-dimethoxybenzenesulfonyl) | Research (Potential Agrochemical/Therapeutic) |
| Spirotetramat (BYI 08330) | C21H27NO5 | 373.45 | 1-Azaspiro[4.5] | 3-(2,5-Dimethylphenyl), 4-(ethoxycarbonyloxy) | Insecticide |
| G651-0103 | C20H18BrN3O2 | 412.28 | 1,4,8-Triazaspiro[4.5] | 3-(4-Bromophenyl), 8-benzoyl | Research Chemical |
| Simufilam | C15H21N3O | 259.35 | 1,4,8-Triazaspiro[4.5] | 1-Benzyl, 8-methyl | Alzheimer’s Therapy |
| 3-(3-Methoxyphenyl)-8-[3-(Trifluoromethyl)benzenesulfonyl]-... | C22H19F3N3O4S | 510.47 | 1,4,8-Triazaspiro[4.5] | 3-(3-Methoxyphenyl), 8-(trifluoromethylbenzenesulfonyl) | Research Chemical |
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Agrochemical Potential: The sulfonyl group in the target compound may confer resistance to enzymatic degradation compared to ester-containing analogs like Spirotetramat .
- Therapeutic Prospects : Bromine’s electron-withdrawing effect could enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Synthetic Accessibility : Microwave-enhanced solid-phase synthesis () suggests efficient routes to triazaspiro derivatives, though sulfonyl incorporation may require specialized reagents .
Biological Activity
3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound notable for its spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on existing research and case studies.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions using suitable precursors.
- Bromophenyl Group Introduction : Typically involves bromination using reagents like bromine or N-bromosuccinimide (NBS).
- Dimethoxybenzenesulfonyl Group Attachment : This is accomplished via sulfonylation reactions with sulfonyl chlorides in the presence of bases.
The biological activity of this compound is attributed to its interaction with specific molecular targets that modulate various biochemical pathways. While the exact targets remain to be fully elucidated, preliminary data suggest potential effects on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing bromophenyl groups have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Some studies have reported that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The presence of the dimethoxybenzenesulfonyl moiety may enhance this activity by increasing lipophilicity and improving membrane permeability .
- Neuroprotective Effects : A derivative with a similar core structure demonstrated neuroprotective effects in animal models of neurodegenerative diseases, suggesting that modifications to the triazaspiro structure can lead to significant therapeutic benefits .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neurodegeneration |
Comparison with Similar Compounds
The distinct spirocyclic structure of this compound sets it apart from other compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,4’-Dibromotriphenylamine | Contains bromophenyl groups | Different core structure |
| Benzenesulfonamide Derivatives | Sulfonamide functional group | Varies in core structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
